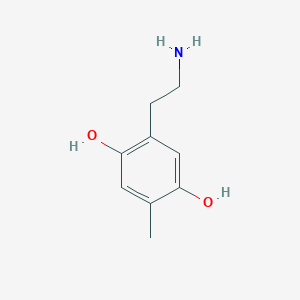
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is an organic compound with a unique structure that includes both an amino group and a diol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzene-1,4-diol with 2-bromoethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides or secondary amines.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The diol groups can chelate metal ions, affecting metal-dependent biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but contains boron, used in calcium signaling studies.
Ethanolamine: Contains a similar aminoethyl group but lacks the benzene ring and diol groups.
Uniqueness
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is unique due to its combination of an amino group and diol groups attached to a benzene ring, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
81255-52-9 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12)7(2-3-10)5-8(6)11/h4-5,11-12H,2-3,10H2,1H3 |
Clé InChI |
JXAPACXEBBSTBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
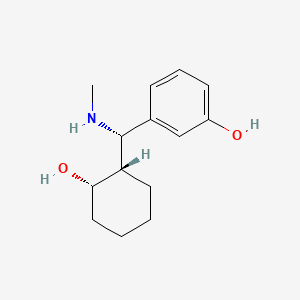
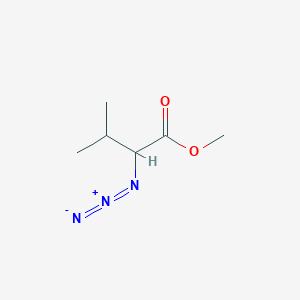
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
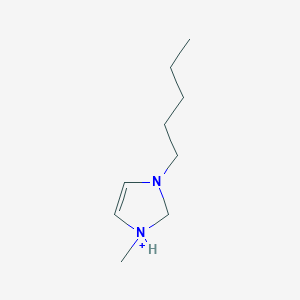
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
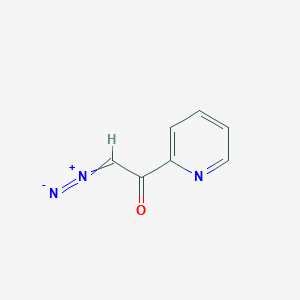
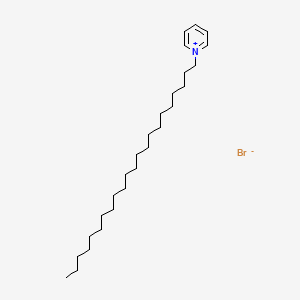
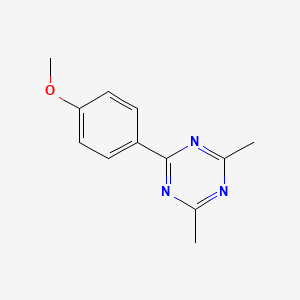
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
